N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride
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Description
N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O3S and its molecular weight is 462.01. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cytotoxic Activity
- Research Objective: Investigation of novel compounds bearing imidazo[2,1-b]thiazole scaffolds for cytotoxicity against human cancer cell lines.
- Findings: Certain compounds showed potential as inhibitors against specific cancer cell lines, indicating the therapeutic potential of these structures in oncology.
- Reference: (Ding et al., 2012).
Antiulcer Activity
- Research Objective: Evaluation of anti-ulcerous activity of 8H-indeno[1,2-d]thiazoles containing various N-substituted amino groups.
- Findings: Some derivatives demonstrated strong inhibitory behavior on hydrochloric acid-induced gastric ulcers, surpassing certain standard drugs.
- Reference: (Inoue et al., 1994).
Antibacterial Activity
- Research Objective: Developing new antibacterial agents based on N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives.
- Findings: The synthesized compounds exhibited a broad spectrum of antibacterial activity against various microorganisms.
- Reference: (Bhoi et al., 2015).
Antimicrobial Activity
- Research Objective: Searching for substances with antimicrobial activity among morpholine-containing 2-R-phenyliminothiazole derivatives.
- Findings: All compounds studied showed antibacterial and antifungal effects, with certain compounds demonstrating high activity against various microorganisms.
- Reference: (Yeromina et al., 2019).
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S.ClH/c1-18-8-9-20-21(16-18)30-23(24-20)26(11-5-10-25-12-14-28-15-13-25)22(27)17-29-19-6-3-2-4-7-19;/h2-4,6-9,16H,5,10-15,17H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXOTNDWMDJMRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)COC4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.